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Abstract
Canlitinib (also known as KC1036) is a novel, orally administered multi-kinase inhibitor

demonstrating significant therapeutic potential through its potent inhibition of AXL receptor

tyrosine kinase, alongside Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and MET

kinase. This technical guide provides an in-depth overview of the preclinical and clinical

development of Canlitinib, with a core focus on its mechanism of action as an AXL inhibitor.

This document details its biochemical activity, in vitro and in vivo efficacy in cancer models, and

summarizes the available clinical trial information. Methodologies for key experimental

procedures are provided to facilitate reproducibility and further investigation.

Introduction to AXL and its Role in Cancer
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family of

receptors. Activation of AXL by its ligand, growth arrest-specific 6 (Gas6), triggers a

downstream signaling cascade that plays a crucial role in various aspects of cancer

progression, including cell survival, proliferation, migration, invasion, and resistance to therapy.

Overexpression of AXL is observed in a multitude of human cancers and is often correlated

with a poor prognosis. Consequently, AXL has emerged as a compelling target for anticancer

drug development.
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Canlitinib: A Multi-Kinase Inhibitor Targeting AXL
Canlitinib is a small molecule inhibitor designed to target multiple receptor tyrosine kinases

implicated in tumorigenesis and angiogenesis. Its primary targets include AXL, VEGFR2, and

MET. The simultaneous inhibition of these key signaling pathways provides a multi-pronged

approach to cancer therapy, addressing tumor cell proliferation, survival, and the tumor

microenvironment.

Biochemical Potency
In vitro kinase assays have demonstrated Canlitinib's potent inhibitory activity against its

primary targets. The half-maximal inhibitory concentration (IC50) values are summarized in the

table below.

Target Kinase IC50 (nM)

AXL 15.0

VEGFR2 6.8

MET 14.6

Preclinical Efficacy of Canlitinib
The antitumor activity of Canlitinib has been evaluated in preclinical models of Ewing

Sarcoma, a rare and aggressive bone and soft tissue cancer.

In Vitro Studies
Cell Viability: Canlitinib demonstrated potent dose-dependent inhibition of cell viability in

Ewing Sarcoma cell lines.

Colony Formation: Treatment with Canlitinib significantly reduced the colony-forming ability

of Ewing Sarcoma cells, indicating an inhibitory effect on their long-term proliferative

capacity.

Apoptosis and Cell Cycle Arrest: Canlitinib was shown to induce apoptosis (programmed

cell death) and cause cell cycle arrest in Ewing Sarcoma cells.
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In Vivo Studies
In cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of Ewing

Sarcoma, Canlitinib exhibited superior tumor growth inhibition compared to standard-of-care

chemotherapeutics and other multi-kinase inhibitors.

Clinical Development of Canlitinib
Canlitinib is currently undergoing clinical evaluation for various solid tumors.

Ewing Sarcoma
A clinical trial is underway to evaluate the safety and efficacy of Canlitinib in adolescent

patients with advanced Ewing Sarcoma (NCT04802276).

Advanced Esophageal Squamous Cell Carcinoma
While direct clinical trial data for Canlitinib in esophageal squamous cell carcinoma (ESCC) is

not yet widely published, the clinical development of anlotinib, a structurally and

mechanistically similar multi-kinase inhibitor, provides valuable insights. A phase 2 clinical trial

of anlotinib in patients with advanced ESCC (NCT02649361) demonstrated a statistically

significant improvement in progression-free survival compared to placebo. Given the shared

targets, this suggests a potential therapeutic avenue for Canlitinib in this indication.

Signaling Pathways and Experimental Workflows
AXL Signaling Pathway
The following diagram illustrates the canonical AXL signaling pathway, which is inhibited by

Canlitinib.
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Caption: AXL signaling pathway inhibited by Canlitinib.

Experimental Workflow for In Vitro Kinase Assay
This diagram outlines a typical workflow for determining the IC50 value of an inhibitor against a

target kinase.
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Caption: Workflow for an in vitro kinase inhibition assay.

Experimental Workflow for Xenograft Tumor Model
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The following diagram illustrates the general workflow for evaluating the in vivo efficacy of

Canlitinib in a xenograft model.
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To cite this document: BenchChem. [Canlitinib: A Technical Guide to AXL Receptor Tyrosine
Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15139424#canlitinib-axl-receptor-tyrosine-kinase-
inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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